N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibitors Structure-Activity Relationship

This unique heterocyclic sulfonamide integrates a 4-methoxyphenethylsulfonamide tail with a 5-(furan-3-yl)thiophene core, a scaffold aligned with nanomolar carbonic anhydrase (CA) inhibitors. Unlike generic analogs, the 4-methoxyphenyl group alters lipophilicity and binding, making it a critical chemotype probe for CA isozyme selectivity panels. Ideal for comparative solubility/permeability assays and as a specificity control. No published bioactivity data ensures its value as a novel SAR tool.

Molecular Formula C19H21NO4S2
Molecular Weight 391.5
CAS No. 2034596-69-3
Cat. No. B2869619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
CAS2034596-69-3
Molecular FormulaC19H21NO4S2
Molecular Weight391.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C19H21NO4S2/c1-23-17-4-2-15(3-5-17)10-13-26(21,22)20-11-8-18-6-7-19(25-18)16-9-12-24-14-16/h2-7,9,12,14,20H,8,10-11,13H2,1H3
InChIKeyNEHBPSGKNXKRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 2034596-69-3): A Structurally Distinct Heterocyclic Sulfonamide


N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic small molecule (C19H21NO4S2, MW 391.5) classified as a heterocyclic sulfonamide. Its structure uniquely links a 4-methoxyphenethylsulfonamide group to a 5-(furan-3-yl)thiophene core via an ethyl linker . This scaffold integrates pharmacophoric features found in potent carbonic anhydrase (CA) inhibitors, specifically 4-substituted thiophene- and furan-2-sulfonamides, which exhibit nanomolar-level potency against human CA II in vitro [1]. However, it is critical to note that the target compound itself has no published quantitative bioactivity, selectivity, or in vivo efficacy data in the peer-reviewed primary literature indexed in PubMed, thus its differentiation from analogs is based on structural uniqueness and class-level inference rather than directly measured performance.

Why N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide Cannot Be Replaced by In-Class Analogs


The target compound cannot be generically substituted by closely related in-class compounds, such as its benzenesulfonamide (CAS 2034596-54-6) or ethanesulfonamide analogs, because the 4-methoxyphenyl moiety is absent in these comparators . In the broader class of heterocyclic sulfonamides, minor structural modifications on the sulfonamide nitrogen have been shown to drastically alter CA isozyme selectivity, with certain thiophene-substituted derivatives displaying superior topical intraocular pressure (IOP) lowering compared to clinical drugs like dorzolamide and brinzolamide, while others within the same series are inactive [1]. Without paired structural and biological data for each specific residue, any substitution is scientifically unvalidated and poses a high risk of altered target engagement.

Quantitative Evidence Guide: N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide vs. Closest Analogs


Structural Uniqueness: 4-Methoxyphenyl Motif vs. Phenyl and Alkyl Sulfonamide Analogs

The target compound is the sole commercially cataloged representative that combines a 5-(furan-3-yl)thiophen-2-yl ethylamine core with a 4-methoxyphenethylsulfonamide tail . Its closest listed analog, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034596-54-6), replaces this tail with an unsubstituted phenyl ring, resulting in a 58 Da reduction in molecular weight and the loss of the hydrogen bond acceptor methoxy group . Other cataloged variants incorporate smaller ethane- or cyclopropanesulfonamide moieties, lacking the extended aryl group entirely. In the carbonic anhydrase inhibitor field, the nature of the sulfonamide substituent is known to profoundly influence both potency and isozyme selectivity, with certain substituted sulfonamides showing Ki values for CA II as low as 2.34 nM, while closely related structures in the same series can be orders of magnitude less potent [1].

Medicinal Chemistry Carbonic Anhydrase Inhibitors Structure-Activity Relationship

Class-Level Potency Inference: Target Compound Falls Within a Privileged Sub-Micromolar CA Inhibitor Scaffold

The literature establishes that 4-substituted thiophene- and furan-2-sulfonamides constitute a privileged scaffold for human carbonic anhydrase II (CA II) inhibition, with nanomolar-level potency documented across multiple derivatives [1]. For example, select compounds from this series demonstrated Ki values against CA II of 2.34 nM, comparable to the clinical drugs dorzolamide and brinzolamide [2]. Since the target compound contains the same 5-(furan-3-yl)thiophene core (a bioisostere of the 4-substituted thiophenes in the reference series) tethered to a sulfonamide, it is structurally positioned within this active chemical space. However, its specific 4-methoxyphenethylsulfonamide tail has not been evaluated in any published CA inhibition assay, making any claim of potency an unverified class-level inference.

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Chemical Purity: 95%+ Baseline Quality vs. Uncharacterized Alternatives

The commercial supplier Chemenu specifies a purity of ≥95% for the target compound (Catalog No. CM1007369), as determined by standard analytical methods for research-grade chemicals . This provides a quantifiable baseline for procurement quality. In contrast, no purity specifications are publicly available for several close structural analogs offered by other vendors, including N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide and N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide . For analogs where purity is unspecified, there is an inherent risk of unknown impurity profiles that could confound biological or chemical assay results.

Chemical Procurement Quality Control Reproducibility

Validated Research Applications for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide


Probe for Carbonic Anhydrase Isozyme Selectivity Profiling

Based on its structural alignment with the 4-substituted thiophene-2-sulfonamide class of carbonic anhydrase inhibitors [1], the target compound is best deployed as a novel chemotype probe in a CA isozyme selectivity panel (e.g., CA I, II, IV, IX, XII). Screening it against a full isozyme panel would establish whether the 4-methoxyphenethyl substitution confers a selectivity profile distinct from simpler alkyl- or phenyl-substituted analogs, providing novel SAR that cannot be obtained from any currently published compound.

Comparative Physicochemical Profiling Against Known Ocular Hypotensive Agents

Given that prototype furan- and thiophene-sulfonamides from the Hartman et al. (1992) series were evaluated for topical ocular delivery based on their solubility and corneal penetration properties [1], the target compound's distinct lipophilic 4-methoxyphenyl motif (which alters computed logP versus the unsubstituted phenyl analog by approximately +0.5 to +1.0 log units, estimated) makes it a relevant candidate for comparative aqueous solubility and permeability assays. This can directly inform formulation development for potential topical antiglaucoma applications, where the clinical comparators dorzolamide and brinzolamide have well-characterized solubility limitations [2].

Negative Control or Orthogonal Chemotype in Sulfonamide Target Engagement Studies

In studies aiming to establish target engagement of sulfonamide-based probes with CA or other off-targets, the target compound serves as a structurally matched but biologically uncharacterized control. Its core scaffold is nearly identical to active CA inhibitors, yet its unique tail group ensures a distinct binding interaction profile, making it suitable for use as a specificity control to confirm that observed effects are not due to a general sulfonamide scaffold interaction but are dependent on specific side-chain chemistry.

Quote Request

Request a Quote for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.